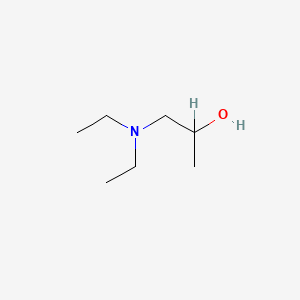

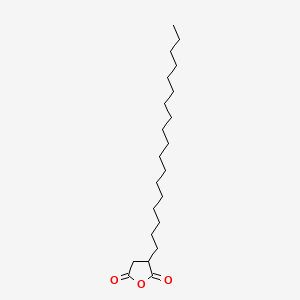

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

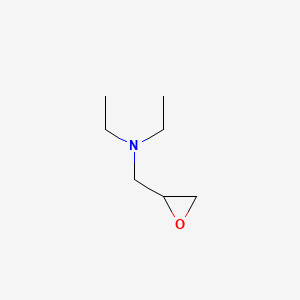

2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, also known as DOMI, is a novel synthetic compound that has been widely studied in scientific research. It is a member of the isoindole family, a group of heterocyclic aromatic compounds with a fused five-membered ring system. DOMI has a wide range of applications in scientific research due to its unique properties.

Applications De Recherche Scientifique

Pharmaceutical Research

This compound is explored in pharmaceutical research for its potential as a building block in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. The keto group in the side chain and the dione moiety in the isoindoline ring are particularly reactive sites for further chemical transformations .

Material Science

In material science, the compound’s ability to undergo polymerization makes it a candidate for creating novel polymeric materials. These materials could have unique properties such as enhanced durability or specialized conductivity, making them suitable for a range of industrial applications .

Catalysis

The compound’s structure suggests potential use as a ligand in catalytic systems. By binding to metals, it could form complexes that facilitate various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances in chemistry .

Biological Studies

Researchers may use this compound in biological studies to probe the function of enzymes that interact with similar endogenous molecules. It could serve as an inhibitor or a substrate analog to gain insights into enzyme mechanisms .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods. Their unique chemical properties might help in the separation and identification of complex mixtures .

Agricultural Chemistry

The compound’s derivatives could be investigated for their use in agricultural chemistry, possibly as precursors to new pesticides or herbicides. Their structural complexity allows for a high degree of specificity in targeting pests or weeds .

Environmental Science

In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform the development of more eco-friendly chemicals .

Chemical Education

Lastly, as a compound with a complex structure and multiple reactive sites, it serves as an excellent example for teaching advanced organic chemistry concepts. It can be used to illustrate principles of reactivity, stereochemistry, and molecular design .

Propriétés

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFOAXRAJBJRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307865 | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56658-35-6 | |

| Record name | 56658-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.